Cas no 865161-04-2 (N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide)

N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxamide, N-[6-(acetylamino)-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-
- N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
- N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
- (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
- F1359-1367
- 865161-04-2
- AKOS024605864
- SR-01000011873
- SR-01000011873-1
- N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide
-
- Inchi: 1S/C19H25N3O3S/c1-13(23)20-15-8-9-16-17(12-15)26-19(22(16)10-11-25-2)21-18(24)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,20,23)
- InChI Key: KZDNFPUVVYCKQW-UHFFFAOYSA-N
- SMILES: C1(C(N=C2N(CCOC)C3=CC=C(NC(C)=O)C=C3S2)=O)CCCCC1
Computed Properties
- Exact Mass: 375.16166284g/mol
- Monoisotopic Mass: 375.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.3Ų
- XLogP3: 3
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- pka: 14.26±0.20(Predicted)
N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1359-1367-5μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-10μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-10mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-5mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-3mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-4mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-20μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-2μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-2mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1359-1367-20mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
865161-04-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide Related Literature
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide
Introduction to N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide (CAS No. 865161-04-2)
N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 865161-04-2, represents a unique molecular structure that combines several functional groups, making it a promising candidate for various biological and chemical applications. The presence of an amide group, a benzothiazole core, and a cyclohexane ring suggests potential interactions with biological targets, which has sparked interest among researchers exploring novel therapeutic agents.
The molecular architecture of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide is characterized by its complex arrangement of atoms and functional groups. The benzothiazole ring is a well-known pharmacophore that appears in numerous bioactive molecules, often contributing to their binding affinity and metabolic stability. The amide group and the cyclohexane moiety further enhance the compound's structural diversity, potentially influencing its solubility, bioavailability, and overall pharmacokinetic properties. These features make it an intriguing subject for further investigation in drug discovery and development.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structure of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide positions it as a potential lead compound for such applications. For instance, the benzothiazole scaffold is known to exhibit anti-inflammatory properties by inhibiting key enzymes such as COX and LOX. Additionally, the amide group can serve as a hinge region for binding to protein targets, while the cyclohexane ring can provide steric hindrance to optimize receptor interactions.
The synthesis of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the acetylamino group at the 6-position of the benzothiazole ring and the 2-methoxyethyl substituent at the 3-position are critical steps that define the compound's identity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to achieve high yields and purity levels. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological evaluation of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide has revealed promising results in preclinical studies. Initial assays have demonstrated its ability to interact with specific enzymes and receptors involved in disease pathways. For example, studies suggest that this compound may inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in tissue degradation during inflammation and cancer progression. Furthermore, its binding affinity to certain protein targets has been measured using high-throughput screening techniques, providing valuable insights into its potential therapeutic effects.
The structural features of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide also make it an attractive scaffold for structure-based drug design. Computational modeling techniques have been utilized to predict how this compound might bind to biological targets at the atomic level. These simulations help researchers optimize its structure by identifying key interactions and potential modifications that could enhance its efficacy and selectivity. Such approaches are increasingly important in modern drug discovery pipelines, where rational design based on molecular understanding can significantly accelerate the development process.
In addition to its pharmacological potential, N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide exhibits interesting chemical properties that make it suitable for further derivatization. The presence of multiple reactive sites allows for the introduction of additional functional groups or modifications without compromising the core structure's integrity. This flexibility is crucial for developing libraries of compounds with tailored properties for specific applications. Researchers can exploit these features to create analogs with improved solubility, metabolic stability, or target specificity.
The future directions for research on N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide include both in vitro and in vivo studies to validate its biological activity and safety profile. Preclinical trials will be essential to assess its efficacy in animal models of disease and to gather data on its pharmacokinetic behavior. These studies will provide a solid foundation for potential clinical development if positive results are obtained. Moreover, collaborations between academic institutions and pharmaceutical companies could facilitate faster translation from bench to market by leveraging complementary expertise and resources.
The synthesis and characterization of this compound also contribute to the broader field of medicinal chemistry by providing new insights into molecular design principles. The successful development of N-(2Z)-6-acetamido-3-(2-methoxyethyl)-...
865161-04-2 (N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide) Related Products
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)




